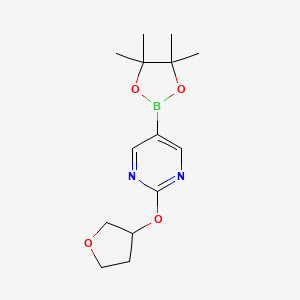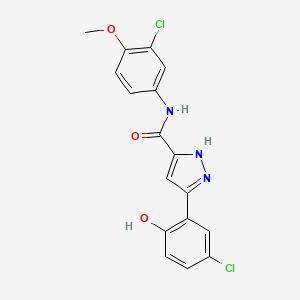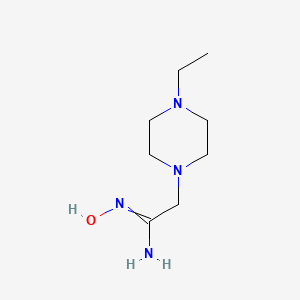![molecular formula C14H10O8-2 B14090386 4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate CAS No. 88066-33-5](/img/structure/B14090386.png)
4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is a complex organic compound with the molecular formula C14H12O8. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring and an ester group derived from 1-oxo-2-propenyl. It is commonly used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of prodrugs.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid: Similar structure but lacks the ester group, making it less reactive in certain chemical reactions.
1,2,4,5-Benzenetetracarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and applications.
Trimellitic anhydride: An anhydride derivative of 1,2,4-Benzenetricarboxylic acid, used in the production of polyimides and other high-performance polymers.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is unique due to its ester functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88066-33-5 |
|---|---|
Molecular Formula |
C14H10O8-2 |
Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-(2-prop-2-enoyloxyethoxycarbonyl)phthalate |
InChI |
InChI=1S/C14H12O8/c1-2-11(15)21-5-6-22-14(20)8-3-4-9(12(16)17)10(7-8)13(18)19/h2-4,7H,1,5-6H2,(H,16,17)(H,18,19)/p-2 |
InChI Key |
DOGUBQQBFMXVII-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![1-(3-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090320.png)


![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090359.png)


![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
